2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde
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Overview
Description
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-chlorobenzyl group and a 3-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 3-chlorobenzyl chloride with 3-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((3-Chlorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-((3-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
2-((3-Chlorobenzyl)oxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methyl group.
Uniqueness
2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C15H13ClO2 |
---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-11-4-2-6-13(9-17)15(11)18-10-12-5-3-7-14(16)8-12/h2-9H,10H2,1H3 |
InChI Key |
SEVAIMPIDXUERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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